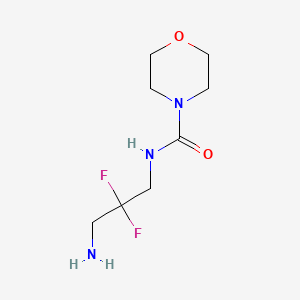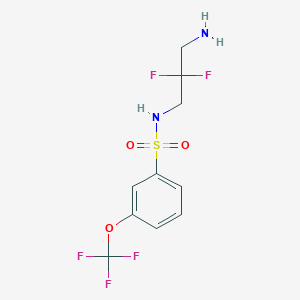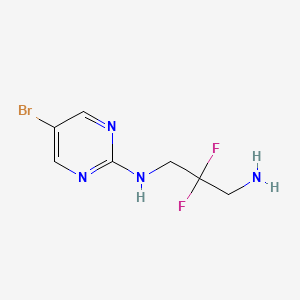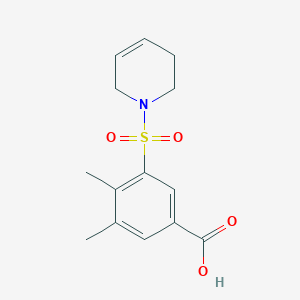![molecular formula C13H17N3O3S B6645278 3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)
3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile, commonly known as AMMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
AMMSB exerts its biological effects through the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation by AMMSB leads to the downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
Studies have shown that AMMSB has anti-inflammatory and anti-cancer effects. Inhibition of NF-κB activation by AMMSB leads to the downregulation of pro-inflammatory and pro-cancer genes. In addition, AMMSB has been found to have insecticidal activity against various pests.
実験室実験の利点と制限
AMMSB has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological effects. However, there are also some limitations to using AMMSB in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on AMMSB. One area of research is the development of new synthetic methods for AMMSB that can improve its solubility and other properties. Another area of research is the identification of new biological targets for AMMSB that can expand its potential applications. Finally, there is also a need for further studies on the safety and toxicity of AMMSB, particularly in relation to its potential use in medicine and agriculture.
Conclusion:
In conclusion, AMMSB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on AMMSB is needed to fully explore its potential applications and improve its properties.
合成法
AMMSB can be synthesized through a multi-step process starting from 4-chlorobenzonitrile. The first step involves the reaction of 4-chlorobenzonitrile with sodium methoxide to form 4-methoxybenzonitrile. This is followed by the reaction of 4-methoxybenzonitrile with morpholine and formaldehyde to form 4-(morpholinomethyl)benzonitrile. The final step involves the reaction of 4-(morpholinomethyl)benzonitrile with sulfonyl chloride to form AMMSB.
科学的研究の応用
AMMSB has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, AMMSB has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that AMMSB inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In agriculture, AMMSB has been found to have insecticidal activity against various pests. In material science, AMMSB has been studied for its potential applications in the synthesis of new materials.
特性
IUPAC Name |
3-[[2-(aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c14-7-11-2-1-3-12(6-11)10-20(17,18)16-4-5-19-13(8-15)9-16/h1-3,6,13H,4-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDCYVHYKAWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC(=CC=C2)C#N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)

![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)

